molecular formula C14H13ClN2O3S B5877689 N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide

N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No. B5877689
M. Wt: 324.8 g/mol
InChI Key: TVQAPUJIJOFJKB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide, also known as N-((3-chlorophenyl)methyl)-2-((methylsulfonyl)amino)benzamide or known as CI-1040, is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) that has been studied extensively in scientific research. MEK is a key protein kinase that regulates the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth, differentiation, and survival. CI-1040 has been shown to have potential as a therapeutic agent in cancer treatment due to its ability to inhibit the proliferation of cancer cells.

Mechanism of Action

CI-1040 inhibits the activity of MEK, which is a key protein kinase that regulates the ERK pathway. The ERK pathway is involved in cell growth, differentiation, and survival, and is frequently dysregulated in cancer. By inhibiting MEK, CI-1040 blocks the activation of ERK and downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival.
Biochemical and physiological effects:
CI-1040 has been shown to have several biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of cell cycle arrest, and induction of apoptosis. In addition, CI-1040 has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

CI-1040 has several advantages for use in lab experiments, including its potency and selectivity for MEK inhibition, as well as its ability to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. However, CI-1040 also has limitations, including its low solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on CI-1040, including the development of more potent and selective MEK inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. In addition, further research is needed to understand the mechanisms of resistance to MEK inhibitors and to develop strategies to overcome resistance.

Synthesis Methods

The synthesis of CI-1040 involves several steps, including the reaction of 3-chlorobenzyl chloride with 2-aminobenzonitrile to form N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide(3-chlorophenyl)-2-aminobenzonitrile, which is then reacted with dimethyl sulfoxide (DMSO) and potassium carbonate to form this compound(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzonitrile. Finally, the nitrile group is hydrolyzed to form this compound(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide.

Scientific Research Applications

CI-1040 has been extensively studied in scientific research for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, including melanoma, colon, and pancreatic cancer cells. In addition, CI-1040 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-21(19,20)17-13-8-3-2-7-12(13)14(18)16-11-6-4-5-10(15)9-11/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQAPUJIJOFJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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